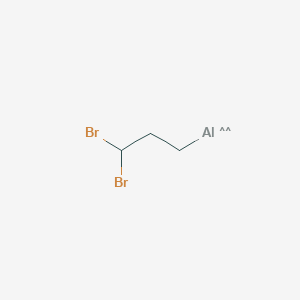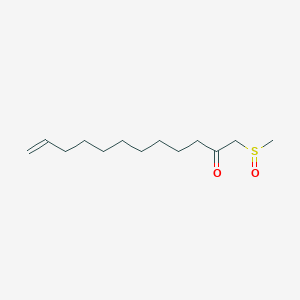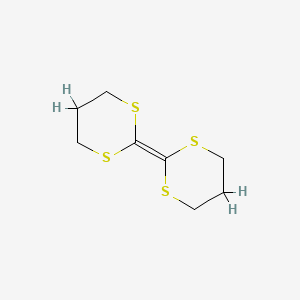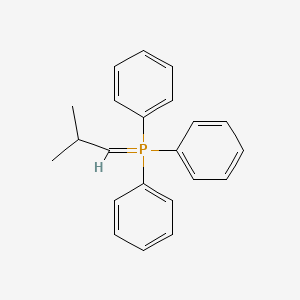![molecular formula C26H19Cl3 B14714621 1-Phenyl-4-[2,2,2-trichloro-1-(4-phenylphenyl)ethyl]benzene CAS No. 22010-41-9](/img/structure/B14714621.png)
1-Phenyl-4-[2,2,2-trichloro-1-(4-phenylphenyl)ethyl]benzene
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-Phenyl-4-[2,2,2-trichloro-1-(4-phenylphenyl)ethyl]benzene is an organic compound characterized by its complex structure, which includes multiple phenyl groups and a trichloromethyl group
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-Phenyl-4-[2,2,2-trichloro-1-(4-phenylphenyl)ethyl]benzene typically involves a multi-step process. One common method includes the Friedel-Crafts acylation reaction, followed by a series of reduction and substitution reactions. For instance, the initial step might involve the acylation of benzene with trichloroacetyl chloride in the presence of a Lewis acid catalyst like aluminum chloride. Subsequent steps may include reduction of the acyl group to an alkane and further substitution reactions to introduce additional phenyl groups .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure efficient and consistent production. The use of advanced catalysts and optimized reaction conditions can enhance yield and purity.
化学反应分析
Types of Reactions
1-Phenyl-4-[2,2,2-trichloro-1-(4-phenylphenyl)ethyl]benzene can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reagents such as lithium aluminum hydride or hydrogen in the presence of a palladium catalyst.
Substitution: Electrophilic aromatic substitution reactions are common, where the phenyl groups can be further functionalized using reagents like halogens or nitro groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether or hydrogen gas with a palladium catalyst.
Substitution: Halogens (e.g., chlorine, bromine) in the presence of a Lewis acid catalyst.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or alkanes.
科学研究应用
1-Phenyl-4-[2,2,2-trichloro-1-(4-phenylphenyl)ethyl]benzene has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Medicine: Explored for its potential use in drug development due to its unique chemical structure.
Industry: Utilized in the production of specialty chemicals and materials.
作用机制
The mechanism of action of 1-Phenyl-4-[2,2,2-trichloro-1-(4-phenylphenyl)ethyl]benzene involves its interaction with specific molecular targets and pathways. The trichloromethyl group can participate in various chemical reactions, leading to the formation of reactive intermediates that can interact with biological molecules. These interactions can result in the modulation of enzyme activity, disruption of cellular processes, and induction of cell death in certain cases .
相似化合物的比较
Similar Compounds
Dicofol: 4,4’-Dichloro-α-(trichloromethyl)benzhydrol, used as an acaricide.
1-Chloro-4-[2,2,2-trichloro-1-(4-chlorophenyl)ethyl]benzene: A compound with similar structural features but different functional groups.
Uniqueness
1-Phenyl-4-[2,2,2-trichloro-1-(4-phenylphenyl)ethyl]benzene is unique due to its specific arrangement of phenyl and trichloromethyl groups, which confer distinct chemical properties and potential applications. Its ability to undergo a variety of chemical reactions and its potential biological activity make it a valuable compound for research and industrial applications.
属性
CAS 编号 |
22010-41-9 |
|---|---|
分子式 |
C26H19Cl3 |
分子量 |
437.8 g/mol |
IUPAC 名称 |
1-phenyl-4-[2,2,2-trichloro-1-(4-phenylphenyl)ethyl]benzene |
InChI |
InChI=1S/C26H19Cl3/c27-26(28,29)25(23-15-11-21(12-16-23)19-7-3-1-4-8-19)24-17-13-22(14-18-24)20-9-5-2-6-10-20/h1-18,25H |
InChI 键 |
NTTYEXQPJGLWIP-UHFFFAOYSA-N |
规范 SMILES |
C1=CC=C(C=C1)C2=CC=C(C=C2)C(C3=CC=C(C=C3)C4=CC=CC=C4)C(Cl)(Cl)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


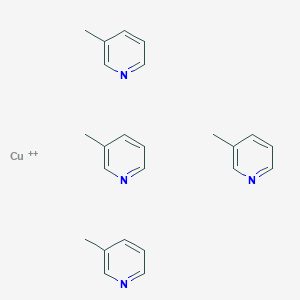
![N,N'-bis[(E)-phenylmethylidene]benzene-1,2-diamine](/img/structure/B14714546.png)
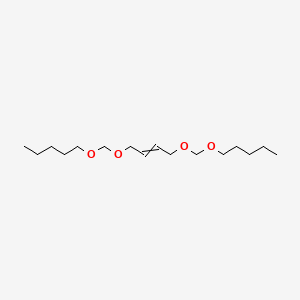
![4-[(E)-{4-[(2-Aminoethyl)amino]naphthalen-1-yl}diazenyl]benzene-1-sulfonamide](/img/structure/B14714556.png)

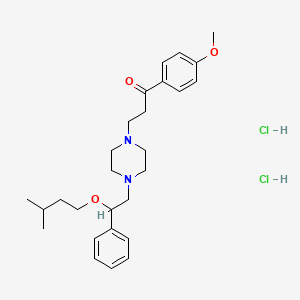
![Benzene, [(methoxyphenylmethyl)thio]-](/img/structure/B14714573.png)
